N-(3-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(hydroxy)methyl)-2,4-difluorophenyl)propane-1-sulfonamide
Overview
Description
This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group . It is a reagent used in the synthesis of potent VEGFR-2 inhibitors .
Synthesis Analysis
The dihydrochloride salt of pexidartinib was synthesized and the crystal structure of its dihydrate was determined from single crystal data . The asymmetric unit consists of one formula unit . In the pexidartinib molecule, the N atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated .Molecular Structure Analysis
In the pexidartinib molecule, the N atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated . The pexidartinib molecule forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively .Chemical Reactions Analysis
This compound has shown potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively) .Physical And Chemical Properties Analysis
The yield of the compound is 76%; M.p: 212–214 ℃; ATR-FTIR (υmax cm −1): 3047 (=C–H, Stretch), 1661 (C=O, Stretch), 1561 (C=C, Stretch), 1418 (C–H, Band), 1242 (C–N, Stretch), 788 (C–Cl, Stretch) .Mechanism of Action
Pexidartinib, a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit) and fms-like tyrosine kinase-3 (Flt-3) .
Safety and Hazards
Future Directions
Given the great therapeutic importance of pexidartinib, knowledge of the structure of (II)·2H 2 O and the analysis of its intermolecular interactions provide valuable information for further studies, e.g., the investigation of biological and physicochemical properties . This research has been developing a class of 1 H -pyrrolo [2,3- b ]pyridine derivatives targeting FGFR with development prospects .
properties
IUPAC Name |
N-[3-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-hydroxymethyl]-2,4-difluorophenyl]propane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,16,23-24H,2,5H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUCTTASYLTZNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(C2=CNC3=C2C=C(C=N3)Cl)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705429 | |
Record name | N-{3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(hydroxy)methyl]-2,4-difluorophenyl}propane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(hydroxy)methyl)-2,4-difluorophenyl)propane-1-sulfonamide | |
CAS RN |
1021854-28-3 | |
Record name | N-{3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(hydroxy)methyl]-2,4-difluorophenyl}propane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20705429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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